

3-Morpholinopropanoic Acid: A Technical Guide to its Buffering Characteristics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Morpholinopropanoic acid*

Cat. No.: B171637

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

3-Morpholinopropanoic acid, commonly known as MOPS, is a zwitterionic buffer that serves as a structural analog to MES (2-(N-morpholino)ethanesulfonic acid). It is one of the "Good's buffers" developed in the 1960s for broad applications in biochemistry.^[1] This technical guide provides an in-depth look at the pKa and buffering range of MOPS, critical parameters for its effective use in research and development.

Physicochemical Properties of MOPS

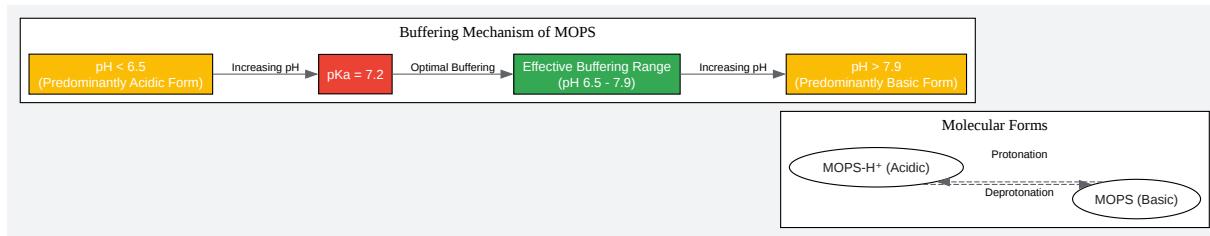
The utility of a buffer is defined by its pKa, the pH at which the acidic and basic forms of the buffer are present in equal concentrations. For **3-Morpholinopropanoic acid**, this value is crucial for its application in biological and biochemical contexts.

Parameter	Value	Temperature (°C)
pKa	7.2	25
Effective Buffering Range	6.5 - 7.9	N/A

Table 1: Key buffering parameters of **3-Morpholinopropanoic acid**.^{[1][2][3][4]}

The pKa of MOPS, at 7.2, is notably close to physiological pH, making it a highly suitable buffer for experiments involving biological systems.^[1] Its effective buffering range spans from pH 6.5

to 7.9, providing stable pH control within this window.[2][3][4][5]


Factors Influencing Buffering Performance

It is important for researchers to consider that the pKa, and therefore the buffering efficiency, can be influenced by environmental factors.

- Temperature: The pKa of MOPS is temperature-dependent, with a coefficient of approximately -0.013 to -0.0152 units per degree Celsius.[1][3] This means that as the temperature increases, the pKa decreases, leading to a more acidic buffer. Conversely, a decrease in temperature will result in a more basic buffer.[3] Accurate pH measurements and adjustments should always be made at the intended experimental temperature.
- Concentration: While MOPS exhibits minimal salt effects, its concentration can have a strong influence on its pKa.[1][6] The thermodynamic pKa (pK_a^0), which is the pKa at infinite dilution, is a true constant for the buffer.[6] However, at working concentrations, the measured pH may deviate. It is advisable not to use MOPS at concentrations above 20 mM in mammalian cell culture.[5]

Logical Relationship of Buffering Action

The buffering capacity of **3-Morpholinopropanoic acid** is centered around its pKa. The following diagram illustrates the relationship between pH, pKa, and the concentrations of the acidic (protonated) and basic (deprotonated) forms of MOPS.

[Click to download full resolution via product page](#)

Caption: Buffering action of **3-Morpholinopropanoic acid**.

This diagram shows that within the effective buffering range (pH 6.5-7.9), both the acidic and basic forms of MOPS coexist in significant concentrations, enabling the buffer to resist changes in pH upon the addition of an acid or a base. Outside of this range, the buffering capacity diminishes as one form predominates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. biocompare.com [biocompare.com]
- 3. What are the factors that can change the properties of MOPS Buffer? - Blog [hbyn.com]
- 4. nbino.com [nbino.com]
- 5. You are being redirected... [bio-world.com]
- 6. Biological buffers pKa calculation [reachdevices.com]
- To cite this document: BenchChem. [3-Morpholinopropanoic Acid: A Technical Guide to its Buffering Characteristics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b171637#3-morpholinopropanoic-acid-pka-and-buffering-range]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com